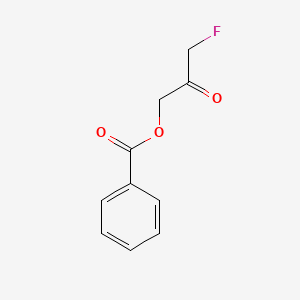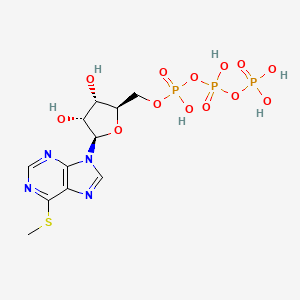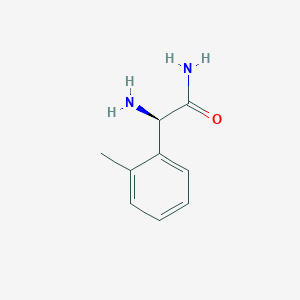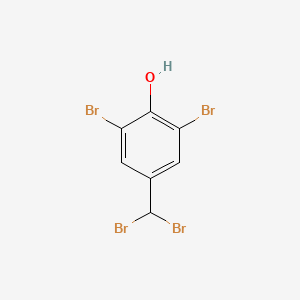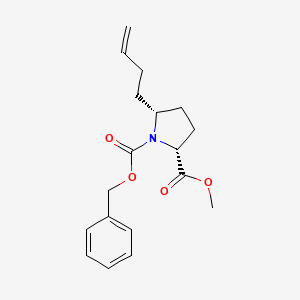
Droperidol N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Droperidol N-Oxide is a derivative of droperidol, a butyrophenone antipsychotic known for its use in preventing nausea and vomiting, as well as for its sedative properties. This compound retains the core structure of droperidol but includes an N-oxide functional group, which can significantly alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides typically involves the oxidation of tertiary amines. For droperidol N-Oxide, this can be achieved by reacting droperidol with organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the N-oxide without over-oxidation or degradation of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial oxidizing agents and reactors designed to handle the specific reaction conditions required for the oxidation process. The scalability of the reaction and the purity of the final product are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Droperidol N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like peracids for further oxidation. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound would yield droperidol, while further oxidation could produce more highly oxidized derivatives.
Scientific Research Applications
Droperidol N-Oxide has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The N-oxide functional group can influence the compound’s interaction with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Mechanism of Action
The N-oxide group may alter the compound’s binding affinity or selectivity for these receptors, potentially leading to different pharmacological effects . Additionally, the N-oxide group can participate in redox reactions, which may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Droperidol: The parent compound, known for its antipsychotic and antiemetic properties.
Haloperidol: Another butyrophenone antipsychotic with similar uses.
Ondansetron: An antiemetic that works through a different mechanism (serotonin receptor antagonism).
Promethazine: An antihistamine with antiemetic and sedative properties.
Uniqueness
Droperidol N-Oxide is unique due to the presence of the N-oxide functional group, which can significantly alter its chemical and biological properties compared to its parent compound and other similar drugs. This functional group can enhance water solubility, reduce membrane permeability, and participate in unique redox reactions, making this compound a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H22FN3O3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxido-3,6-dihydro-2H-pyridin-1-ium-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H22FN3O3/c23-17-9-7-16(8-10-17)21(27)6-3-13-26(29)14-11-18(12-15-26)25-20-5-2-1-4-19(20)24-22(25)28/h1-2,4-5,7-11H,3,6,12-15H2,(H,24,28) |
InChI Key |
ARTHCXQTVPBNMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC=C1N2C3=CC=CC=C3NC2=O)(CCCC(=O)C4=CC=C(C=C4)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)


